molecular formula C14H13BrO B14633749 (1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol CAS No. 56179-75-0

(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol

Cat. No.: B14633749
CAS No.: 56179-75-0
M. Wt: 277.16 g/mol
InChI Key: GVFRNSRYKNIRFP-ZIAGYGMSSA-N
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Description

(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol is a chiral organic compound with significant importance in the field of organic chemistry. This compound contains a bromine atom and a hydroxyl group attached to a tetrahydrophenanthrene backbone, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol typically involves the bromination of a suitable precursor followed by stereoselective reduction. One common method includes the bromination of 1,2,3,4-tetrahydrophenanthrene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo compound is then subjected to stereoselective reduction using a chiral catalyst to obtain the desired (1R,2R) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral auxiliaries or catalysts in the reduction step ensures the stereoselectivity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the de-brominated tetrahydrophenanthrene.

    Substitution: Formation of substituted tetrahydrophenanthrene derivatives.

Scientific Research Applications

(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol: The enantiomer of the compound with similar chemical properties but different stereochemistry.

    2-bromo-1,2,3,4-tetrahydrophenanthrene: Lacks the hydroxyl group, resulting in different reactivity and applications.

    1,2,3,4-tetrahydrophenanthren-1-ol:

Uniqueness

(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

56179-75-0

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol

InChI

InChI=1S/C14H13BrO/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-6,13-14,16H,7-8H2/t13-,14-/m1/s1

InChI Key

GVFRNSRYKNIRFP-ZIAGYGMSSA-N

Isomeric SMILES

C1CC2=C(C=CC3=CC=CC=C23)[C@H]([C@@H]1Br)O

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)C(C1Br)O

Origin of Product

United States

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